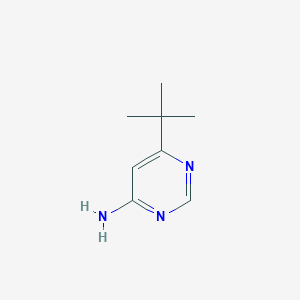

6-Tert-butylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental core in a vast array of biologically and synthetically important molecules. growingscience.comgsconlinepress.com The prevalence of the pyrimidine nucleus in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). gsconlinepress.comresearchgate.net This inherent biological relevance has historically positioned pyrimidine derivatives as a focal point in medicinal chemistry and drug discovery. growingscience.com

Beyond their role in nucleic acids, the pyrimidine ring is a constituent of essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. gsconlinepress.comresearchgate.net The therapeutic applications of pyrimidine derivatives are extensive and diverse, with compounds exhibiting a wide spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, antiviral, and antihypertensive properties. growingscience.comgsconlinepress.comorientjchem.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine derivative that functions as an antimetabolite. researchgate.net The versatility of the pyrimidine scaffold allows for a high degree of structural modification, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov The continued exploration of pyrimidine chemistry is a testament to its enduring importance in the development of new therapeutic agents and functional materials. growingscience.comgsconlinepress.com

Role of Amine Functional Groups in Advanced Organic Synthesis and Applications

The amine functional group, characterized by a basic nitrogen atom with a lone pair of electrons, is a cornerstone of organic chemistry. purkh.comchemistrytalk.org Amines are classified as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of organic substituents attached to the nitrogen atom. purkh.com This lone pair of electrons confers basicity and nucleophilicity to amines, making them highly reactive and versatile intermediates in a multitude of chemical transformations. purkh.comuniversalclass.com

In advanced organic synthesis, amines are indispensable for the construction of a wide array of complex molecules. They participate in fundamental reactions such as acylation to form amides, alkylation, and reductive amination. universalclass.comfiveable.me The formation of amides through the reaction of amines with carboxylic acids is a biologically crucial process, as it forms the peptide bonds that link amino acids together to create proteins. libretexts.org

The applications of amines are widespread and impact numerous industries. They are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. purkh.com Many essential biological molecules, including amino acids, neurotransmitters, and hormones, contain amine functional groups. libretexts.org The ability of amines to form hydrogen bonds significantly influences the physical properties of molecules, such as their boiling points and solubility. purkh.comuniversalclass.com The strategic incorporation of amine groups into molecular structures is a key strategy in drug design, as they can participate in hydrogen bonding interactions with biological targets, thereby influencing binding affinity and selectivity.

Overview of Key Research Trajectories for 6-Tert-butylpyrimidin-4-amine and Related Structures

This compound, with its distinct combination of a pyrimidine core, a primary amine, and a bulky tert-butyl group, represents an interesting building block for chemical synthesis. chemshuttle.com The tert-butyl group, known for its steric hindrance, can significantly influence the reactivity and conformational preferences of the molecule. vulcanchem.comresearchgate.net Research on related structures has shown that the position and nature of bulky substituents on the pyrimidine ring can dramatically impact receptor binding profiles and selectivity. vulcanchem.comacs.org

Current research involving this compound and its analogs appears to be focused on its utility as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. chemshuttle.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound may offer advantages in targeting specific kinases. For example, related pyrrolo-pyrimidine derivatives have been investigated as potent inhibitors of Src family kinases. rndsystems.com

Furthermore, derivatives of this compound are being explored in the synthesis of novel compounds with potential applications in various therapeutic areas. For instance, it has been incorporated into piperazine-containing structures, which are common motifs in pharmacologically active compounds. chemsrc.com The synthesis of various derivatives, such as those involving modifications at the amine or other positions of the pyrimidine ring, allows for the exploration of structure-activity relationships and the optimization of biological activity. acs.org The continued investigation of this compound and its derivatives is likely to yield new insights into its chemical properties and potential applications in drug discovery and materials science.

| Property | Value | Source |

| Molecular Formula | C8H13N3 | chemshuttle.comchemsrc.com |

| Molecular Weight | 151.21 g/mol | chemshuttle.comchemsrc.com |

| CAS Number | 3435-27-6 | chemshuttle.comchemsrc.com |

| Boiling Point | 268°C at 760 mmHg | chemsrc.com |

| Flash Point | 140°C | chemsrc.com |

| Density | 1.043 g/cm³ | chemsrc.com |

| LogP | 1.93750 | chemsrc.com |

| Index of Refraction | 1.534 | chemsrc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-tert-butylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFMWHPJTZVYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351920 | |

| Record name | 6-tert-butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-27-6 | |

| Record name | 6-(1,1-Dimethylethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-butylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-(tert-butyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Tert Butylpyrimidin 4 Amine and Its Analogs

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization

The formation of the pyrimidine core is a critical step in the synthesis of 6-tert-butylpyrimidin-4-amine. Various methods have been developed, primarily focusing on direct amination of pre-functionalized pyrimidines and cyclocondensation reactions.

Direct Amination Approaches for Halogenated Pyrimidines

Direct amination of halogenated pyrimidines represents a common and effective strategy for introducing the amine functionality. This typically involves the nucleophilic substitution of a halogen atom on the pyrimidine ring.

A prevalent method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction allows for the formation of C-N bonds between a halogenated pyrimidine and an amine. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov This approach has proven to be a facile and general method for preparing various N-aryl pyrimidine derivatives with moderate to good yields. nih.govresearchgate.net The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 > C5 for both palladium-catalyzed reactions and SNAr displacements. acs.org

| Catalyst | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Facile and general for N-aryl pyrimidines | nih.gov |

| Pd₂(dba)₃ | 1,3-bis(diphenylphosphino)propane (dppp) | Sodium tert-butoxide | Toluene | Used for arylation of 2-aminopyrimidines | nih.gov |

Another approach involves nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions. acs.org Studies on the amination of 4-substituted 6-halogenopyrimidines with potassium amide in liquid ammonia (B1221849) have shown that direct substitution can occur. groenkennisnet.nl The mechanism can be influenced by the substituent at the C4 position. groenkennisnet.nl Furthermore, acid-promoted amination of fused pyrimidines in water has been demonstrated as a viable and environmentally friendly alternative to organic solvents. acs.org

Cyclocondensation and Heterocyclic Ring-Forming Reactions

Cyclocondensation reactions offer a powerful tool for constructing the pyrimidine ring from acyclic precursors. These methods often involve the reaction of a three-carbon component with a source of the N-C-N fragment, such as guanidine (B92328).

One of the most well-known methods is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. scilit.com While the classic Biginelli reaction yields dihydropyrimidines, modifications and related multicomponent reactions have been developed to synthesize a wide variety of substituted pyrimidines. mdpi.comresearchgate.net

A more direct route to 6-substituted-4-aminopyrimidines involves the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine. For example, methyl ketones can be reacted with dimethylformamide-dimethylacetal (DMF-DMA) to form 3-(dimethylamino)-1-aryl-2-en-1-ones, which are then condensed with guanidine hydrochloride to yield the corresponding aminopyrimidine ring systems. brieflands.com Similarly, acylethynylpyrroles can undergo cyclocondensation with guanidine nitrate (B79036) to produce pyrrole-aminopyrimidine ensembles. nih.gov

| Reactants | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Methyl ketone, DMF-DMA, Guanidine HCl | - | Aminopyrimidine | Two-step process from methyl ketones | brieflands.com |

| Acylethynylpyrrole, Guanidine nitrate | KOH/DMSO, 110-115 °C | Pyrrole-aminopyrimidine | Efficient for pharmaceutically relevant ensembles | nih.gov |

| β-diketone, Arylaldehyde, Thiourea | Microwave irradiation | Tetrahydro-2-thioxopyrimidine | Biginelli three-component reaction | scilit.com |

Derivatization and Selective Modification of the Amine Functionality

Once the this compound core is synthesized, the exocyclic amine group can be further modified to generate a diverse range of analogs. This section explores techniques for the derivatization and selective modification of this amine functionality.

Site-Selective Reductive Amination Techniques

Reductive amination is a versatile method for forming C-N bonds by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. nih.gov This technique can be applied to pyrimidine derivatives to introduce new substituents at the amine position. For instance, the synthesis of certain 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines has been achieved through the reductive amination of a 6-carboxaldehyde derivative with appropriately substituted indolines. nih.gov

A tandem reductive amination/intermolecular SNAr sequence has also been developed for the one-pot synthesis of amines containing a pyrimidine skeleton. nih.gov This method involves the reaction of an aldehyde, an arylamine, and a pyrimidine with a leaving group, in the presence of a reducing agent, leading to the formation of both a C-O and a C-N bond. nih.gov

N-Protection and Deprotection Strategies (e.g., Boc-protection)

Protecting the amine functionality is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

The Boc-protection of aminopyrimidines can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or a catalyst. nih.govnih.govresearchgate.net For example, 2-amino-5-iodopyrimidine (B74693) has been di-Boc protected using Boc-anhydride and DMAP. nih.gov Deprotection is typically accomplished using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govnih.gov

| Reaction | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Boc-Protection | Boc-anhydride, DMAP | DCM | Standard procedure for di-Boc protection | nih.gov |

| Boc-Protection | (BOC)₂O, EDCI, HOBT, base | THF, DCM, MeOH, or 1,4-dioxane | High yield and selectivity | google.com |

| Boc-Deprotection | TFA | DCM | Commonly used for removing Boc groups | nih.govnih.gov |

Acylation and Other Amine Functional Group Transformations

The primary amine of this compound can undergo various functional group transformations, with acylation being a prominent example. Acylation introduces an acyl group to the amine, forming an amide bond. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. fishersci.de

Common coupling agents for amide synthesis include carbodiimides like DCC and EDC, as well as uronium salt-based reagents such as HATU and HBTU. fishersci.de For example, the acylation of aminopyrimidine derivatives has been carried out using various benzoyl chlorides in the presence of a base like potassium phosphate. nih.gov

Beyond simple acylation, the amine can be transformed into other functional groups. For instance, it can be converted into a urea or a urethane. mdpi.com These transformations significantly expand the chemical space accessible from the this compound scaffold.

Catalytic Methods in the Synthesis of this compound Derivatives

The development of catalytic methodologies has revolutionized the synthesis of complex molecules, including heteroaromatic amines. These approaches offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods. For the synthesis of this compound and its structural analogs, both transition-metal catalysis and biocatalysis provide powerful tools for the construction of the core aminopyrimidine scaffold and its derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Amination)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. researchgate.net Among these, the Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for the synthesis of aryl and heteroaryl amines. acsgcipr.orglibretexts.org This reaction facilitates the coupling of an aryl or heteroaryl halide/sulfonate with a primary or secondary amine, catalyzed by a palladium complex. acsgcipr.org

The synthesis of this compound derivatives can be efficiently achieved by applying this methodology, typically by coupling a suitable amine with a 4-halo-6-tert-butylpyrimidine precursor. The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, which consists of a palladium precursor, a supporting ligand, and a base. acsgcipr.org

Key Components and Findings:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precursors that form the active Pd(0) catalyst in situ. acsgcipr.org

Ligands: Sterically hindered and electron-rich phosphine (B1218219) ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. acsgcipr.org Dialkylbiaryl phosphines such as RuPhos, BrettPhos, and t-BuXPhos have demonstrated broad utility, enabling the coupling of a wide array of substrates, including challenging heteroaryl chlorides, often at low catalyst loadings. mit.edunih.gov The choice of ligand can also minimize side reactions like reductive dehalogenation. acsgcipr.org

Base: A non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS). mit.edunih.gov

Research has shown that palladium-catalyzed amination is effective for functionalizing various halogenated heterocycles, including pyrimidines, indazoles, and quinolines. mit.edunih.govmdpi.com For instance, the coupling of 5-halopyrimidines with both aliphatic and aromatic amines has been successfully demonstrated. mit.edu These established protocols provide a robust framework for the synthesis of diverse this compound analogs by varying the amine coupling partner.

| Heteroaryl Halide | Amine | Catalyst System (Catalyst/Ligand/Base) | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-indazole | N-Methylaniline | P1 (RuPhos Precatalyst) / LiHMDS | 92% | nih.gov |

| 5-Bromo-indazole | 4-(4-Chlorophenyl)-4-hydroxypiperidine | P1 (RuPhos Precatalyst) / LiHMDS | 85% | nih.gov |

| 6-Bromo-indazole | Morpholine | P1 (RuPhos Precatalyst) / LiHMDS | 92% | nih.gov |

| 5-Chlorobenzotriazole | N-Methylaniline | P3 (BrettPhos Precatalyst) / NaOtBu | 94% | nih.gov |

| 4,8-Dichloroquinoline | Adamantan-1-amine | Pd(dba)₂ / BINAP / NaOtBu | 77% | mdpi.com |

Biocatalytic Approaches for Chiral Amine Synthesis

While this compound itself is an achiral molecule, the synthesis of its chiral analogs is of significant interest, particularly for applications in medicinal chemistry where stereochemistry is critical. Biocatalysis offers an exceptionally powerful platform for the asymmetric synthesis of chiral amines, providing products with high enantiomeric purity under environmentally benign conditions. researchgate.netresearchgate.net

The primary biocatalytic strategies for chiral amine synthesis involve oxidoreductase enzymes, such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (TAs). researchgate.net These enzymes can be applied to produce chiral pyrimidine-containing amines that are analogs of the target compound.

Key Enzymatic Approaches:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of a prochiral ketone with ammonia, providing direct access to α-chiral primary amines. researchgate.netresearchgate.net An engineered AmDH could theoretically convert a precursor like 1-(6-tert-butylpyrimidin-4-yl)ethan-1-one into a chiral α-aminoethyl derivative.

Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor. acs.org The use of enantiocomplementary (R)- and (S)-selective TAs allows for the synthesis of either enantiomer of the desired chiral amine. acs.org

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed prochiral imines to the corresponding chiral amines. researchgate.net This two-step, one-pot approach can be combined with other enzymes in cascade reactions to generate complex products from simple starting materials. researchgate.net

The advancement of protein engineering has greatly expanded the substrate scope and stability of these enzymes, making them more viable for industrial synthesis. uni-greifswald.de Furthermore, combining enzymes in multi-step cascade reactions enables the efficient production of valuable chiral building blocks from inexpensive feedstocks. acs.org

| Enzyme Class | Reaction Type | Key Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Ketone + Ammonia | High enantioselectivity for primary amines | researchgate.netresearchgate.net |

| Transaminase (TA) | Asymmetric Transamination | Ketone + Amine Donor | Access to both (R) and (S) enantiomers | acs.org |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | Prochiral Imine | Broad substrate scope for secondary amines | researchgate.netresearchgate.net |

| Engineered Cytochrome P411 | Intramolecular C-H Amination | Organic Azides | Creates chiral N-heterocycles | nih.gov |

Sustainable and Efficient Synthetic Protocols for this compound

The principles of green chemistry increasingly guide the development of new synthetic routes, emphasizing the need for sustainability and efficiency. The synthesis of this compound and its derivatives benefits from modern protocols that prioritize atom economy, reduced waste, energy efficiency, and the use of less hazardous materials.

Catalytic reactions are inherently more sustainable than traditional stoichiometric approaches because a small amount of catalyst can generate large quantities of product, minimizing waste. Both the transition-metal and biocatalytic methods described previously represent significant advances in efficiency.

Key Aspects of Sustainable Protocols:

Biocatalysis: This approach is a leading example of green chemistry. Reactions are typically performed in aqueous media under mild temperature and pH conditions, avoiding the need for harsh solvents and reagents. uni-greifswald.de Enzymes are biodegradable and derived from renewable resources.

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation (a one-pot or tandem/cascade reaction) dramatically improves efficiency. acs.org This strategy reduces the need for intermediate purification steps, which in turn cuts down on solvent consumption, energy usage, and waste generation. researchgate.net An example is a one-pot oxidation-transamination process to convert an alcohol into a chiral amine. acs.org

Earth-Abundant Metal Catalysis: While palladium is a highly effective catalyst, it is a precious metal with high cost and toxicity concerns. A key goal in sustainable chemistry is to replace it with catalysts based on earth-abundant and less toxic metals like iron. d-nb.info Recently, reusable iron-based nanocatalysts have been developed for the reductive amination of ketones and aldehydes to primary amines, offering a more sustainable alternative for certain transformations. d-nb.info

Atom Economy: Synthetic methods that incorporate the maximum number of atoms from the starting materials into the final product are considered highly atom-economical. Catalytic additions and cycloisomerizations are often more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

The continuous development of novel catalytic systems, whether they are enzymatic, organometallic, or organocatalytic, is paving the way for the synthesis of this compound and its analogs through increasingly sustainable and efficient protocols.

| Methodology | Catalyst Type | Typical Conditions | Key Sustainability Advantage(s) | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Amination | Precious Metal (Pd) | Organic solvent, elevated temperature | High efficiency, low catalyst loading, broad scope | acsgcipr.orgmit.edu |

| Biocatalytic Amination | Enzyme (e.g., TA, AmDH) | Aqueous buffer, mild temperature/pH | Renewable catalyst, biodegradable, high selectivity, safe conditions | researchgate.netuni-greifswald.de |

| Iron-Catalyzed Amination | Earth-Abundant Metal (Fe) | Organic solvent, H₂ pressure | Low-cost and low-toxicity metal, catalyst is reusable | d-nb.info |

| Tandem/Cascade Reactions | Enzymatic or Metallic | Varies (often mild) | Reduced purification steps, solvent/energy savings, improved process efficiency | acs.orgresearchgate.net |

Medicinal Chemistry and Drug Discovery Applications

6-Tert-butylpyrimidin-4-amine as a Privileged Scaffold in Drug Design

In the realm of drug discovery, a "privileged scaffold" refers to a molecular framework that can serve as a basis for designing ligands for a variety of biological targets. nih.gov The pyrimidine (B1678525) ring, a core component of this compound, is a well-established privileged structure in medicinal chemistry. nih.govibmmpeptide.com The incorporation of a tert-butyl group at the 6-position of the pyrimidine ring creates a molecule with distinct hydrophobic and stereochemical properties. This bulky substituent can significantly influence how the molecule interacts with and binds to target proteins, a critical factor in determining a drug's efficacy and selectivity. vulcanchem.com The structural arrangement of this compound, featuring a planar pyrimidine ring and a hydrophobic tert-butyl group, provides a versatile foundation for creating libraries of compounds with diverse biological activities. ibmmpeptide.comvulcanchem.com

Ligand Design and Target Interaction Studies

The design of ligands that can selectively bind to specific biological targets is a cornerstone of modern drug development. ethernet.edu.etgardp.org The this compound scaffold has been extensively utilized in the design of ligands for various receptors and enzymes.

Exploration as Ligands for Specific Receptors and Enzymes

Researchers have explored derivatives of this compound as ligands for a multitude of biological targets. The pyrimidine core can engage in hydrogen bonding and π-π stacking interactions, while the tert-butyl group can occupy hydrophobic pockets within a protein's binding site. vulcanchem.com This combination of features makes it an attractive starting point for designing inhibitors for enzymes and modulators for receptors. Studies have shown that modifications to the pyrimidine ring and the amino group can lead to compounds with high affinity and selectivity for their intended targets. acs.orgacs.org

Investigations into Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, and its inhibition is a validated strategy for antimicrobial and anticancer therapies. mdpi.com While many DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold, research into other pyrimidine derivatives continues. mdpi.comnih.gov Studies on 6-alkyl-2,4-diaminopyrimidines have shown that substitution at the C6 position of the pyrimidine ring can impact inhibitory activity against bacterial DHFR. nih.gov The presence of a hydrophobic group, such as an alkyl chain, at this position influences interactions with key amino acid residues like Leu20 and Leu28 in the enzyme's binding pocket. nih.gov Although direct studies on this compound as a DHFR inhibitor are not extensively detailed in the provided results, the principles from related structures suggest that the tert-butyl group would have a significant effect on binding affinity and selectivity.

Research on Kinase Inhibition Profiles

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govresearchgate.net Consequently, kinase inhibitors are a major focus of drug discovery efforts. Derivatives of this compound have been investigated as inhibitors of several important kinases.

Dopamine (B1211576) Receptors D2/D3: Dopamine D2 and D3 receptors are key targets for treating neuropsychiatric disorders. uni-regensburg.denih.govebi.ac.uk Research into acylaminobutylpiperazines has shown that incorporating a 2-tert-butyl-6-methylpyrimidinyl group can yield ligands with high affinity for the D3 receptor and significant selectivity over the D2 receptor. acs.org The tert-butyl group at the 2-position of the pyrimidine ring was found to be crucial for this affinity and selectivity. acs.org

p38alpha MAP kinase: The p38 mitogen-activated protein (MAP) kinase is involved in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases. nih.govmdpi.com While specific data on this compound is not prominent, the general class of pyridinylimidazole compounds, which are known p38 MAP kinase inhibitors, highlights the importance of the heterocyclic core in binding to the ATP pocket of the kinase. nih.gov The design of selective p38α inhibitors often involves exploring hydrophobic pockets within the enzyme, a role that a tert-butyl group could potentially fill. scienceopen.comnih.gov

DYRK1A/CLK1/CLK4/haspin: Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are involved in neurodevelopment and pre-mRNA splicing, making them targets for various diseases. nih.govelifesciences.org Studies on 6-arylquinazolin-4-amines have identified potent and selective inhibitors of CLK1, CLK4, and DYRK1A. nih.gov Furthermore, other heterocyclic scaffolds have been developed as inhibitors of DYRK1A, CLK1/CLK4, and haspin kinases, demonstrating the potential for pyrimidine-based structures to target this family of kinases. researchgate.net The selectivity of these inhibitors is often sensitive to modifications on the core scaffold. elifesciences.orgmdpi.com

RIPK1: Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of inflammation and cell death, and its inhibition is being explored for autoimmune and neurodegenerative diseases. nih.govfrontiersin.orgfrontiersin.orgalzdiscovery.org Novel RIPK1 inhibitors have been identified that can effectively block necroptosis, a form of programmed cell death. nih.gov The development of potent and selective RIPK1 inhibitors is an active area of research where diverse chemical scaffolds are being investigated. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.govmdpi.com

Elucidation of Structural Features Contributing to Biological Activity and Selectivity

For derivatives of this compound, SAR studies have been instrumental in optimizing their properties as drug candidates. A key finding in the development of dopamine D3 receptor selective ligands was the critical role of the tert-butyl substituent on the pyrimidine ring. acs.org For instance, comparing isomeric methyl-tert-butyl pyrimidine derivatives revealed that the 2-tert-butyl-6-methyl isomer had significantly better affinity and selectivity for the D3 receptor than the 2-methyl-6-tert-butyl isomer. acs.org This highlights the importance of the precise positioning of the bulky tert-butyl group for achieving the desired biological profile. vulcanchem.comacs.org Further modifications, such as the introduction of a trifluoromethyl group at the 6-position of a 2-tert-butylpyrimidine, led to one of the most potent and selective D3 receptor ligands in that particular study. acs.org These examples underscore how systematic structural modifications and subsequent biological evaluation can lead to the identification of compounds with enhanced potency and selectivity. nih.govnih.govmdpi.commdpi.com

Below is an interactive data table summarizing the binding affinities of various pyrimidinylpiperazine derivatives at the Dopamine D3 and D2 receptors, illustrating the impact of substituents on the pyrimidine ring.

| Compound | R2 | R6 | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |

| 19 | Me | CF3 | 114 | 1480 | 13 |

| 20 | CF3 | Me | 276 | 1790 | 6.5 |

| 21 | Me | t-Bu | 129 | 1580 | 12 |

| 22 | t-Bu | Me | 8.8 | 344 | 39 |

| 23 | t-Bu | t-Bu | 19 | 670 | 35 |

| 24 | t-Bu | c-Pr | 8.4 | 440 | 52 |

| 25 | t-Bu | CF3 | 4.2 | 512 | 122 |

| Data sourced from a study on [4-(4-Carboxamidobutyl)]-1-arylpiperazines. acs.org |

Role of the Tert-butyl Substituent in Ligand-Target Interactions

The tert-butyl group, a defining feature of this compound, plays a crucial and multifaceted role in how a ligand interacts with its biological target. This bulky, hydrophobic substituent significantly influences a molecule's binding affinity, selectivity, and even its utility as a tool for biophysical studies.

Furthermore, the steric bulk of the tert-butyl group is a powerful tool for engineering receptor subtype selectivity. The size and shape of this group can be exploited to favor binding to a desired target over a closely related off-target. In the case of dopamine D3 versus D2 receptor antagonists, a compound featuring a 2-tert-butyl-6-trifluoromethyl-pyrimidinyl group showed a dramatic 122-fold selectivity for the D3 receptor. nih.gov This high selectivity was attributed in part to the specific fit of the bulky tert-butyl group within the D3 binding site, an interaction that is less favorable in the slightly different topology of the D2 receptor site. nih.gov

Beyond its direct impact on binding, the tert-butyl group serves as an exceptional probe in nuclear magnetic resonance (NMR) spectroscopy for studying protein-ligand interactions. nih.gov The nine equivalent protons of a tert-butyl group produce an intense and sharp singlet signal in the ¹H NMR spectrum. nih.govanu.edu.au This distinct signal is easily detectable against the complex background of protein signals and is highly sensitive to changes in its local environment, making it a valuable reporter for ligand binding events. anu.edu.au Researchers can harness intermolecular Nuclear Overhauser Effects (NOEs) between the ligand's tert-butyl group and methyl groups of the protein to precisely map the ligand's binding site and orientation, even for tightly bound ligands, without needing extensive protein resonance assignments. nih.gov

| Compound | Key Substituent(s) | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Reference |

|---|---|---|---|---|---|

| 19 | 2-Methyl | 24 | 1050 | 44 | nih.gov |

| 25 | 2-Tert-butyl | 4.2 | 512 | 122 | nih.gov |

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with a "hit" or "lead" compound that possesses a desired biological activity, which is then chemically modified to enhance its properties. danaher.com The this compound scaffold is a valuable entity in this process, serving both as a building block for more complex lead compounds and as a core structure for optimization campaigns. nih.govacs.org Lead optimization focuses on systematically altering a compound's structure to improve characteristics such as potency, target selectivity, and pharmacokinetic properties. danaher.com

Structure-activity relationship (SAR) studies are central to lead optimization, where changes to a molecule's structure are correlated with changes in its biological activity. nih.govscirp.org The pyrimidin-4-amine core is a well-established "privileged scaffold" in medicinal chemistry because it can interact with a wide range of biological targets, often by forming key hydrogen bonds. The tert-butyl group provides a robust hydrophobic anchor, making the combined scaffold an attractive starting point for developing inhibitors.

A clear example of this optimization strategy is found in the development of selective dopamine D3 receptor antagonists. nih.gov In this research, chemists synthesized a series of compounds based on a pyrimidinylpiperazine core. The optimization efforts revealed that substituents on the pyrimidine ring were critical for both potency and selectivity. The substitution of a small methyl group with a bulky tert-butyl group (as in compound 25) led to a significant increase in binding affinity for the D3 receptor and more than doubled the selectivity against the D2 receptor. nih.gov This highlights a successful lead optimization strategy where modulating the size of a hydrophobic group on the pyrimidine core was key to achieving the desired pharmacological profile. nih.gov

In another example, the 6-tert-butylpyrimidin-4-yl moiety was used as a key building block in the chemical evolution of kinase inhibitors targeting the J-PKAcα fusion protein. acs.org In a campaign to improve the potency of a marine-derived inhibitor, researchers synthesized over 150 analogs, including a molecule incorporating the this compound structure. acs.org This demonstrates how the scaffold is used in lead discovery efforts to generate novel, potent, and selective molecules against important cancer targets. acs.org

| Compound | Modification from Base Structure | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| 19 | Contains a 2-methyl-6-trifluoromethyl-pyrimidinyl group | Potent D3 antagonist (Ki = 24 nM) with 44-fold selectivity over D2. | nih.gov |

| 25 | Replaced 2-methyl with 2-tert-butyl group | Improved D3 potency (Ki = 4.2 nM) and increased selectivity to 122-fold over D2. | nih.gov |

Fragment-Based Drug Discovery Utilizing this compound as a Building Block

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy for identifying high-quality lead compounds. nih.govopenaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight molecules, or "fragments," against a biological target to find weak but efficient binders. frontiersin.org These initial fragment hits then serve as starting points for being built up or linked together to create more potent, drug-like molecules. frontiersin.org

This compound is an excellent candidate for inclusion in a fragment library due to its physicochemical properties. It generally adheres to the empirical "Rule of Three," a set of guidelines for desirable fragment characteristics (e.g., molecular weight < 300 Da, a limited number of hydrogen bond donors and acceptors). The molecule presents distinct features for target recognition: the pyrimidine ring and its amino group offer hydrogen bonding capabilities, while the tert-butyl group provides a well-defined hydrophobic feature. vulcanchem.com

In a typical FBDD campaign, a library containing fragments like this compound would be screened against a target protein using sensitive biophysical techniques such as NMR spectroscopy, X-ray crystallography, or surface plasmon resonance. openaccessjournals.com Once a fragment is identified as a "hit," its binding mode is determined, usually by obtaining a crystal structure of the protein-fragment complex.

With this structural information, medicinal chemists can pursue several optimization strategies:

Fragment Growing: Functional groups are added to the fragment scaffold to extend into adjacent pockets of the binding site, forming new, favorable interactions that increase affinity. frontiersin.org For this compound, this could involve chemical modification at the 2- or 5-positions of the pyrimidine ring or on the 4-amino group.

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together. frontiersin.org This strategy can lead to a dramatic increase in potency due to the additive binding energies and a favorable change in entropy.

The value of using fragments like this compound is that they provide highly efficient starting points. Although their initial affinity is low, their binding is often very high quality in terms of energy per atom, making them more likely to be developed into successful drug candidates compared to the larger, more complex hits often found through high-throughput screening. nih.gov

| Property | Value/Description | Significance in FBDD |

|---|---|---|

| Molecular Formula | C8H13N3 | Indicates a small, low-complexity molecule. |

| Molecular Weight | 151.21 g/mol | Complies with the "Rule of Three" (MW < 300 Da), ensuring it is fragment-sized. achemblock.commatrix-fine-chemicals.com |

| Key Functional Groups | Pyrimidine ring, primary amine, tert-butyl group | Provides a mix of hydrogen bonding (amine, pyrimidine nitrogens) and hydrophobic (tert-butyl) features for diverse target interactions. vulcanchem.com |

| Optimization Potential | Multiple sites for chemical modification (ring positions, amino group) | Allows for straightforward "fragment growing" or "linking" strategies to improve potency. frontiersin.org |

Applications in Materials Science and Catalysis

Development of Amine-Based Materials for Advanced Applications

The presence of an amine group on the pyrimidine (B1678525) scaffold allows for its integration into larger molecular structures, leading to the development of materials with tailored properties.

Amino-functionalized polymers are a significant class of materials with a wide array of applications, including their use as gene delivery carriers and biodegradable plastics. rsc.org The synthesis of these polymers can be challenging, but methods like the ring-opening alternating copolymerization (ROAC) of glycidylamines with cyclic anhydrides are being explored to create amino-functionalized polyesters. rsc.org While research has broadly covered the synthesis of various pyrimidine-based polymers, the specific incorporation of 6-tert-butylpyrimidin-4-amine into polymer chains is an area of ongoing investigation. rsc.orgrasayanjournal.co.in The amine group provides a reactive site for polymerization, allowing it to be integrated into polymer backbones or as a pendant group. This can impart specific functionalities to the resulting polymer, such as basicity, hydrogen bonding capabilities, and metal-coordination sites. The bulky tert-butyl group can influence the polymer's morphology, solubility, and thermal properties.

The development of chemical sensors is a critical field for applications ranging from environmental monitoring to medical diagnostics. nih.govrsc.orgmdpi.com Functional materials, particularly those that can interact with specific analytes, are the core of these sensors. Pyrimidine derivatives are explored for these applications due to their ability to engage in hydrogen bonding and coordinate with metal ions. researchgate.net

Luminescent metal-organic frameworks (LMOFs) are a class of materials that have shown significant promise as sensing materials. researchgate.net The tunability of their structure and chemistry allows for the design of sensors with high selectivity and sensitivity. researchgate.net Aminopyrimidines can serve as the organic ligands in these frameworks. For instance, triazolyl aminopyrimidine compounds have been investigated as protein kinase sensors. google.com The amine group of this compound can be functionalized to create probes that exhibit changes in fluorescence or color upon binding to a target molecule, making it a candidate for the development of small-molecule-based optical sensors. nih.gov

Table 1: Potential Sensor Applications for Pyrimidine Derivatives

| Sensor Type | Target Analyte | Principle of Detection | Potential Role of this compound |

| Optical/Fluorescent Sensor | Metal Ions, pH, Small Organic Molecules | Change in fluorescence intensity or wavelength upon analyte binding. | As a core scaffold for a fluorescent probe or as a ligand in a sensory MOF. nih.govresearchgate.net |

| Electrochemical Sensor | Biomolecules, Pollutants | Change in electrical signal due to redox reactions or binding events at an electrode surface. | Modification of electrode surfaces to enhance selectivity and sensitivity. |

| Gas Sensor | Ethylene, Ethanol | Change in conductivity of a material (e.g., metal oxide) upon gas adsorption. | As a functionalizing agent for sensor materials like Pt/Si-WO3 nanowires. nih.gov |

Incorporation into Polymer Architectures

Catalytic Roles in Chemical Transformations

The electronic properties and steric hindrance provided by the components of this compound make it a candidate for use in various catalytic processes.

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Sterically hindered pyridine (B92270) derivatives, such as 2,4,6-tri-tert-butylpyridine (B184576) (TTBP), are known to function as highly effective non-nucleophilic bases. This is due to the bulky tert-butyl groups that prevent the nitrogen atom from acting as a nucleophile while preserving its basicity. Similarly, the tert-butyl group in this compound provides significant steric hindrance around the pyrimidine ring. This structural feature suggests its potential as a non-nucleophilic base or as a component in "frustrated Lewis pair" catalysis.

In metal-catalyzed reactions, the amine and pyrimidine nitrogen atoms of this compound can act as ligands, coordinating to a metal center. mdpi.commdpi.com Such ligands are crucial in tuning the reactivity and selectivity of transition metal catalysts. rsc.org For example, amine-imine and amine-pyridine ligands are used in nickel and palladium complexes for olefin polymerization. mdpi.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are employed for the synthesis of N-aryl pyrimidine derivatives, highlighting the interplay between pyrimidines and metal catalysts. mdpi.com Furthermore, recent studies have shown that simple amines like tert-butylamine (B42293) can act as a bifunctional additive, serving as both a base and a ligand in nickel-catalyzed photoredox reactions for C–O and C–N bond formation. chemrxiv.org This dual role underscores the potential utility of the this compound structure in similar catalytic systems.

Table 2: Catalytic Methodologies Involving Pyrimidine and Amine Structures

| Catalysis Type | Catalyst System | Role of Amine/Pyrimidine | Example Reaction |

| Organocatalysis | 2,4,6-Tri-tert-butylpyridine (TTBP) | Non-nucleophilic base. | Glycosylation reactions. researchgate.net |

| Metal Catalysis | Nickel/tert-butylamine | Bifunctional ligand and base. chemrxiv.org | C-O and C-N cross-coupling. chemrxiv.org |

| Metal Catalysis | Palladium/Xantphos | Ligand system for amination. mdpi.com | Buchwald-Hartwig amination. mdpi.com |

| Metal Catalysis | Amine-imine Nickel/Palladium Complexes | Chelating ligands for polymerization. mdpi.com | Ethylene polymerization. mdpi.com |

One of the most promising applications for amine-containing compounds is in carbon capture, utilization, and storage (CCUS) technologies, which are essential for mitigating greenhouse gas emissions. mdpi.comthundersaidenergy.com Amine scrubbing is a mature technology where aqueous solutions of amines, such as monoethanolamine (MEA), are used to chemically absorb CO2 from flue gases. bellona.orgsemanticscholar.org The CO2 reacts with the amine to form a soluble salt, and the CO2 can be later released by heating, allowing the amine to be recycled. bellona.org

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are instrumental in predicting how a ligand such as 6-tert-butylpyrimidin-4-amine might interact with biological targets, typically proteins like kinases or receptors. While specific docking studies for this compound are not extensively published, research on closely related aminopyrimidine derivatives provides a strong framework for understanding its potential interactions.

Studies on aminopyrimidine-based inhibitors targeting various kinases, such as Janus kinase (JAK), cyclin-dependent kinase (CDK), and VEGFR-2, consistently demonstrate the importance of the aminopyrimidine scaffold in forming key hydrogen bonds with the hinge region of the kinase active site. hanyang.ac.krnih.govarabjchem.org For instance, the amino group at the 4-position of the pyrimidine (B1678525) ring can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors.

A recent study involving a compound containing the 4-(6-(tert-Butyl)pyrimidin-4-yl) moiety docked into a serine/threonine kinase predicted two potential binding modes, highlighting the versatility of the scaffold in interacting with protein active sites. acs.org In a typical kinase binding model, the tert-butyl group at the 6-position would likely be oriented towards a hydrophobic pocket within the active site, contributing to the binding affinity through van der Waals interactions. Molecular dynamics (MD) simulations on similar pyrimidine ligands have been used to assess the stability of these docked poses, showing that key hydrogen bonds are often maintained throughout the simulation, indicating a stable binding complex. nih.govnih.govrjeid.com

Table 1: Predicted Biological Target Interactions for Aminopyrimidine Scaffolds

| Interaction Type | Key Residues (Typical Kinase) | Role of this compound Moiety |

| Hydrogen Bonding | Hinge Region (e.g., Cys, Leu, Glu) | 4-amino group as donor; pyrimidine nitrogens as acceptors. nih.gov |

| Hydrophobic Interactions | Gatekeeper residue, hydrophobic pockets | tert-butyl group provides bulk and lipophilicity. nih.gov |

| van der Waals Forces | General active site contacts | Entire scaffold contributes to shape complementarity. |

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a deeper understanding of reaction mechanisms, tautomeric equilibria, and selectivity.

DFT studies on aminopyrimidines often focus on tautomerism, as the compound can exist in both amino and imino forms. Calculations for various 2-aminopyrimidine (B69317) derivatives have shown that the amino tautomer is generally more stable than the imino form, both in the gas phase and in solution. wiley.comresearchgate.net This stability is crucial for its behavior in biological systems.

The synthesis of the pyrimidine ring itself has been modeled using DFT to understand the reaction mechanism. For example, the reaction of malonaldehyde with urea (B33335) to form the pyrimidine ring proceeds through several transition states, with the final aromatization step being a significant exothermal process. science.org.ge Similarly, computational studies on the reaction of pyrimidines with nucleophiles have elucidated complex ring-opening and reconstruction pathways, identifying key intermediates and transition state energies that govern the reaction's feasibility and outcome. researchgate.net For this compound, such calculations could predict the most likely pathways for its synthesis or subsequent functionalization, guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) studies on aminopyrimidines further link these computational descriptors to biological activity. hanyang.ac.krresearchgate.net For instance, 3D-QSAR models for aminopyrimidine inhibitors have highlighted the importance of steric bulk and electrostatic fields at specific positions, which can be directly correlated with the placement of substituents like the tert-butyl group. hanyang.ac.krresearchgate.net These models suggest that bulky groups can enhance inhibitory activity when properly positioned within a receptor's binding site.

Investigation of Reaction Pathways and Transition States

In Silico Prediction of Pharmacological and Toxicological Properties

In silico tools are invaluable for the early-stage assessment of a compound's drug-likeness, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. biointerfaceresearch.comresearchgate.netsciensage.info These predictions help to identify potential liabilities before committing to costly and time-consuming experimental studies.

For this compound, various properties can be predicted using online tools and specialized software. These predictions are based on the compound's structure and are compared against large databases of experimentally determined properties. While a comprehensive experimental ADMET profile for this specific compound is not publicly available, predictions can be made based on its structure and data from similar molecules. Properties such as lipophilicity (logP), aqueous solubility (logS), potential for blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are commonly evaluated. researchgate.netmdpi.com Toxicity predictions can screen for potential issues like mutagenicity, carcinogenicity, and hepatotoxicity. biointerfaceresearch.commdpi.com

Table 2: Representative In Silico Predicted Properties for this compound

| Property | Predicted Value/Classification | Implication |

| Pharmacokinetics | ||

| Molecular Weight | 151.21 g/mol achemblock.com | Compliant with Lipinski's Rule of Five |

| XlogP | 1.5 uni.lu | Good balance of lipophilicity for permeability and solubility |

| Water Solubility | Moderately Soluble (Predicted) | Favorable for oral absorption |

| GI Absorption | High (Predicted) biointerfaceresearch.com | Likely well-absorbed from the gastrointestinal tract |

| BBB Permeant | No (Predicted) | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibitor | No (Predicted) | Lower risk of drug-drug interactions via this pathway |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic (Predicted) | Low concern for mutagenicity |

| Hepatotoxicity | Low risk (Predicted) | Reduced likelihood of causing liver damage |

| Oral Rat Acute Toxicity (LD50) | Class 4/5 (Predicted) biointerfaceresearch.com | Considered slightly to not acutely toxic |

Note: The values in this table are representative predictions based on established in silico models for similar chemical structures and should be confirmed by experimental data. biointerfaceresearch.comuni.lu

Environmental Fate and Degradation Studies

Environmental Pathways and Distribution in Environmental Compartments

The movement and partitioning of a chemical in the environment are dictated by its physical and chemical properties, such as volatility, solubility, and sorption characteristics.

Atmospheric Transport and Deposition

The potential for a chemical to be transported over long distances in the atmosphere is largely dependent on its volatility, which can be described by its vapor pressure and Henry's Law Constant. There is no specific experimental data for the vapor pressure of 6-tert-butylpyrimidin-4-amine. However, data for structurally related compounds, such as 2,6-Di-tert-butylpyridine (vapor pressure of 0.03 mmHg) and tert-butylamine (B42293) (vapor pressure of 39.29 kPa at 20°C), suggest that the presence of the tert-butyl group and the pyrimidine (B1678525) ring would likely result in low volatility. wikipedia.orgnih.gov

Henry's Law Constant (HLC) quantifies the partitioning of a compound between air and water and is crucial for assessing its potential to move from water bodies into the atmosphere. copernicus.orgnist.gov While no direct HLC value exists for this compound, compilations for various amines show a wide range of values depending on their structure. henrys-law.org Given its molecular weight and structure, significant volatilization from water or moist soil is not anticipated, limiting its potential for long-range atmospheric transport. epa.gov Any atmospheric presence would likely be subject to deposition near the source.

Aquatic and Terrestrial Fate Studies

Once introduced into terrestrial or aquatic systems, the mobility of this compound is primarily controlled by its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.comecetoc.orgnih.gov

Direct Koc values for this compound are unavailable. However, extensive research on 2-aminopyrimidine (B69317), a key degradation product of several herbicides and pharmaceuticals, offers valuable insights. pc-progress.com Studies on the herbicide halosulfuron (B143276) showed that its aminopyrimidine degradate was the least mobile of the breakdown products, with its mobility being highly dependent on the soil type. epa.gov The reported Koc values for this aminopyrimidine degradate varied significantly, from 260 in a sandy soil to 9279 in a silty clay loam, indicating that mobility decreases with increasing organic carbon and clay content. epa.gov Another study investigating the mobility of sulfosulfuron (B120094) and its aminopyrimidine metabolite found that higher organic carbon content in the soil led to greater retention and reduced leaching.

Given that this compound possesses a lipophilic tert-butyl group, it is expected to have a higher affinity for organic matter compared to the unsubstituted 2-aminopyrimidine. This would likely result in a higher Koc value and consequently, lower mobility in soil and a greater tendency to partition to sediment in aquatic environments. The compound's mobility may also be influenced by soil pH, as the amino group can be protonated under acidic conditions, affecting its charge and interaction with soil particles. pc-progress.com

Table 1: Soil Sorption and Mobility Data for Analogous Aminopyrimidine Compounds This interactive table provides data on compounds structurally related to this compound to infer its potential environmental mobility.

| Compound | Soil Type | Organic Carbon (%) | Koc (mL/g) | Mobility Classification | Reference |

| Aminopyrimidine (from Halosulfuron) | Spinks loamy sand | 0.99 | 260 | Moderate | epa.gov |

| Aminopyrimidine (from Halosulfuron) | Sarpy sandy loam | 0.48 | 399 | Moderate | epa.gov |

| Aminopyrimidine (from Halosulfuron) | Drummer silty clay loam | 1.1 | 1042 | Low to Slight | epa.gov |

| Aminopyrimidine (from Halosulfuron) | Sable silty clay loam | 0.35 | 9279 | Slight to Immobile | epa.gov |

| Aminopyrimidine (from Sulfosulfuron) | Sandy clay | 1.25 | - | Higher mobility observed | |

| Aminopyrimidine (from Sulfosulfuron) | Clay loam | 5.5 | - | Lower mobility observed |

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis.

Photolysis and Photo-oxidation Processes of Amines

Photolysis, or degradation by light, can be a significant fate process for compounds in surface waters and on soil surfaces. nih.gov The process can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nilu.no

While specific photolysis studies on this compound are not available in the reviewed literature, research on other amines and aromatic compounds indicates that photo-oxidation initiated by hydroxyl radicals is a primary degradation pathway in the atmosphere and in sunlit surface waters. nilu.nomdpi.com The reaction of the amino group and the aromatic pyrimidine ring with •OH would likely lead to the formation of hydroxylated intermediates and subsequent ring cleavage. The presence of the electron-donating amino and tert-butyl groups on the pyrimidine ring may influence the rate and products of photodegradation.

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis is the cleavage of chemical bonds by the addition of water. The pyrimidine ring is generally stable to hydrolysis under typical environmental pH conditions. However, studies on sulfonylurea herbicides show that the linkage between the pyrimidine ring and the rest of the molecule can be susceptible to hydrolysis, releasing the aminopyrimidine moiety. nih.gov For this compound itself, the C-N bonds of the amino group and the ring structure are expected to be relatively stable against hydrolysis. The exocyclic amino group, however, can participate in other chemical reactions, as demonstrated by its reaction with formaldehyde (B43269) to form methylol derivatives. nih.gov

Biotic Degradation Processes

The most significant pathway for the ultimate removal of many organic compounds from the environment is biotic degradation, or breakdown by microorganisms. nih.gov Although no studies have directly investigated the biodegradation of this compound, a substantial body of research on the microbial degradation of its close structural analog, 2-aminopyrimidine, provides a strong basis for predicting its likely fate.

Numerous studies have shown that 2-aminopyrimidine, a metabolite of the antibiotic sulfadiazine, can be biodegraded by various soil and sludge microorganisms. plos.orgnih.gov The primary degradation pathway involves the hydroxylation of the pyrimidine ring. For instance, several bacterial strains, including Paracoccus sp., Methylobacterium sp., and Kribbella sp., have been shown to transform 2-aminopyrimidine into 2-amino-4-hydroxypyrimidine. plos.org A Terrabacter-like bacterium was also found to mineralize 2-aminopyrimidine, initially converting it to 2-amino-4-hydroxypyrimidine, which then undergoes further degradation.

Recent research has identified key genera involved in the initial transformation of sulfonamides and the subsequent degradation of the 2-aminopyrimidine intermediate, including Paenarthrobacter, Achromobacter, Pseudomonas, and Methylobacterium. nih.gov This suggests that a consortium of bacteria is often involved in the complete breakdown of these types of compounds. Given these findings, it is highly probable that this compound would undergo a similar initial biotic degradation step: hydroxylation of the pyrimidine ring, likely at the position opposite the tert-butyl group, catalyzed by microbial enzymes. The bulky tert-butyl group might influence the rate of degradation but is unlikely to prevent it entirely.

Table 2: Microbial Degradation of the Analog Compound 2-Aminopyrimidine This interactive table summarizes findings on the microbial breakdown of 2-aminopyrimidine, a model for the potential biodegradation of this compound.

| Microorganism(s) | Source | Key Transformation | Pathway | Reference |

| Terrabacter-like strain 2APm3 | Soil | Mineralization of 2-aminopyrimidine | 2-aminopyrimidine → 2-amino-4-hydroxypyrimidine → Further degradation → CO2 | |

| Kribbella sp. SDZ-3S-SCL47 | Sediment | Degradation of 2-aminopyrimidine | 2-aminopyrimidine → 2-amino-4-hydroxypyrimidine | plos.org |

| Methylobacterium sp. SDZ-W2-SJ40 | Activated Sludge | Degradation of 2-aminopyrimidine | 2-aminopyrimidine → 2-amino-4-hydroxypyrimidine | plos.org |

| Paracoccus sp. SDZ-PM2-BSH30 | Pig Manure | Degradation of 2-aminopyrimidine | 2-aminopyrimidine → 2-amino-4-hydroxypyrimidine | plos.org |

| Paenarthrobacter, Achromobacter, Pseudomonas, Methylobacterium | Wetland Sediments | Initial transformation and metabolism | 2-aminopyrimidine metabolism noted | nih.gov |

Identification and Characterization of Degradation Products

The chemical structure of this compound, which contains a secondary amine functionality within its pyrimidine ring and a primary amine group, suggests a potential for the formation of N-nitroso compounds, such as nitrosamines, under specific environmental conditions. Nitrosamines are formed from the reaction of secondary or tertiary amines with nitrosating agents like nitrous acid, which can be formed from nitrites under acidic conditions. veeprho.com

While direct evidence for nitrosamine (B1359907) formation from this compound is lacking, the general mechanism is well-established. The amino group on the pyrimidine ring could be susceptible to nitrosation. Many purine (B94841) and pyrimidine bases of nucleic acids contain amino groups capable of forming N-nitroso derivatives. epa.gov The presence of nitrite (B80452) in the environment, arising from agricultural runoff or wastewater, could create conditions favorable for the formation of N-nitroso-6-tert-butylpyrimidin-4-amine.

The formation of nitramines, which are N-nitro compounds, is another potential transformation pathway, often occurring under more oxidative conditions. However, the formation of nitrosamines from amine precursors is generally considered a more significant environmental concern.

The environmental implications of the transformation products of this compound are intrinsically linked to their identity, stability, and toxicity. Based on the degradation pathways of similar aminopyrimidine compounds, hydroxylated derivatives are potential metabolites. For example, the degradation of 2-aminopyrimidine is known to produce 2-amino-4-hydroxypyrimidine. plos.orgnih.gov While the toxicity of 6-tert-butyl-4-hydroxypyrimidine is unknown, the introduction of a hydroxyl group generally increases the polarity of a molecule, which may affect its environmental mobility and bioavailability.

A significant concern is the potential formation of nitrosamine derivatives. Nitrosamines as a class of compounds are of high environmental and health concern due to their carcinogenic properties. veeprho.com The formation of even trace amounts of N-nitroso-6-tert-butylpyrimidin-4-amine could have significant negative environmental implications. The toxicity of specific nitrosamines can vary, but many are potent carcinogens.

The ultimate environmental fate of this compound and its degradation products would depend on a variety of factors including the microbial communities present, pH, oxygen levels, and the presence of other chemicals. Given the potential for the formation of persistent and toxic transformation products, further research into the specific degradation pathways of this compound is warranted to fully assess its environmental risk.

Data Tables

Table 1: Potential Degradation Products of this compound (Inferred from Related Compounds)

| Precursor Compound | Potential Transformation Product | Basis for Inference |

| This compound | 6-Tert-butyl-4-hydroxypyrimidine | Hydroxylation is a common initial step in the microbial degradation of aminopyrimidines. plos.orgnih.gov |

| This compound | N-nitroso-6-tert-butylpyrimidin-4-amine | Reaction of the amine group with nitrosating agents in the environment. veeprho.comepa.gov |

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatography is an essential tool for separating 6-tert-butylpyrimidin-4-amine from impurities and other components in a mixture. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is frequently used for purity assessment and the quantification of the compound in various samples. vulcanchem.comnih.gov

Purity Assessment: HPLC methods, often coupled with UV detection, can effectively separate this compound from related substances and impurities that may arise during its synthesis. epo.orggoogleapis.com The high resolving power of modern HPLC columns allows for the detection and quantification of even minor impurities, ensuring the quality of the compound for research purposes. For instance, in the analysis of related pyrimidine (B1678525) derivatives, HPLC has been instrumental in determining enantiomeric purity after chiral resolution. nih.gov

Quantification: Validated HPLC methods enable the precise quantification of this compound. scielo.brd-nb.info By creating calibration curves with known concentrations of a standard, the amount of the compound in a sample can be accurately determined. nih.govd-nb.info The development of such methods involves optimizing parameters like the mobile phase composition, flow rate, and column type to achieve optimal separation and sensitivity. nih.gov For complex matrices, derivatization techniques may be employed to enhance the chromatographic properties and detectability of the amine. scielo.brd-nb.info

Table 1: Typical HPLC Parameters for Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | C18, C8, or other reversed-phase columns | Separation based on hydrophobicity. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). google.com | To elute the compound from the column. |

| Detector | UV/Vis Detector (e.g., at 290 nm). nih.gov | To detect and quantify the compound. |

| Flow Rate | 0.5 - 1.5 mL/min. nih.gov | To control the speed of the separation. |

| Column Temperature | Ambient to moderately elevated (e.g., 30°C). nih.gov | To ensure reproducible retention times. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is crucial for the analysis of volatile impurities, starting materials, or byproducts from its synthesis. semanticscholar.orgresearchgate.netinnovareacademics.in

Analysis of Volatile Impurities: The synthesis of this compound may involve the use of volatile organic solvents or reagents. asianpubs.org Headspace GC (GC-HS) is a particularly sensitive technique for detecting and quantifying these residual volatile impurities in the final product. innovareacademics.in The method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC. innovareacademics.in

Derivatization for Enhanced Volatility: For less volatile amines, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC analysis. semanticscholar.org Common derivatizing agents for amines include silylating agents or acylating agents. semanticscholar.orgresearchgate.net This approach has been successfully used for the GC analysis of other pyrimidine bases. nih.gov

Table 2: Generic GC-FID Method Parameters for Volatile Amine Quantitation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | ZB-624 or similar polar column. innovareacademics.in | Separation of polar volatile compounds. |

| Carrier Gas | Nitrogen, Helium, or Hydrogen. innovareacademics.inchromatographyonline.com | To carry the sample through the column. |

| Injector Temperature | 150-225°C. innovareacademics.inasianpubs.org | To ensure rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID). innovareacademics.inchromatographyonline.com | A universal detector for organic compounds. |

| Oven Program | Temperature gradient (e.g., initial hold then ramp). innovareacademics.in | To separate compounds with different boiling points. |

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. vulcanchem.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed. semanticscholar.orgorganicchemistrydata.org

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. pearson.comyoutube.com This allows for the assignment of protons to specific positions within the tert-butyl group and the pyrimidine ring.

2D NMR Techniques: More complex NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the structural assignment. researchgate.netsemanticscholar.org

Mass Spectrometry (MS) and hyphenated techniques (e.g., LC-MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of this compound and providing information about its elemental composition. vulcanchem.comsemanticscholar.org

Molecular Weight Confirmation: MS analysis provides a precise molecular weight, which is a critical piece of data for confirming the identity of the synthesized compound. nih.gov

Hyphenated Techniques (LC-MS): The coupling of HPLC with MS (LC-MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. bldpharm.comnih.gov LC-MS/MS, which involves tandem mass spectrometry, is particularly useful for the selective detection and quantification of this compound in complex mixtures. nih.govresearchgate.netresearchgate.net This technique can be used to identify the compound based on its specific fragmentation pattern and to quantify it with high accuracy and precision. researchgate.netmdpi.com It is a widely used method for analyzing a variety of amines in different matrices. nih.govnih.gov

Development of Specific Assays for Detection and Monitoring in Complex Matrices

The detection and monitoring of this compound in complex matrices, such as biological fluids or environmental samples, require the development of highly specific and sensitive assays. thermofisher.comresearchgate.net

The analytical methods described above, particularly HPLC and LC-MS/MS, form the basis for developing such assays. d-nb.infonih.gov Method development would involve optimizing sample preparation techniques to extract the analyte from the matrix and remove interfering substances. researchgate.net For biological samples, this could involve protein precipitation or liquid-liquid extraction. researchgate.net For environmental samples, solid-phase extraction (SPE) might be employed to concentrate the analyte and clean up the sample.

The validation of these assays is critical to ensure their reliability. d-nb.inforesearchgate.net This includes demonstrating specificity, linearity, accuracy, precision, and establishing limits of detection (LOD) and quantification (LOQ). nih.govd-nb.info For instance, a validated LC-MS/MS method for the analysis of primary aromatic amines in human urine has been developed, showcasing the potential for creating similar assays for this compound. nih.gov The development of such robust analytical methods is essential for future studies investigating the presence and behavior of this compound in various complex systems.

Q & A